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molecular formula C16H19N B8498971 4-[(1,1'-Biphenyl)-4-yl]-butylamine

4-[(1,1'-Biphenyl)-4-yl]-butylamine

Cat. No. B8498971
M. Wt: 225.33 g/mol
InChI Key: DEFPUGDPVDPBIJ-UHFFFAOYSA-N
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Patent
US05527780

Procedure details

17 ml of methanol, 1.74 g of the product of Stage B and 0.17 g of 10% Pd on charcoal catalyst were placed in a hydrogenation apparatus and hydrogenation was maintained overnight. After filtering, washing and concentrating, the product was impasted in ethyl acetate, chilled, separated and dried under reduced pressure at 80° C. to obtain 1.55 g of the desired product melting at 260° C.
Name
product
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][CH2:9][CH2:10][NH2:11])=[CH:3][CH:2]=1>[Pd].CO>[C:1]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:2]=[CH:3][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][NH2:11])=[CH:5][CH:6]=1

Inputs

Step One
Name
product
Quantity
1.74 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=CCCN)C1=CC=CC=C1
Step Two
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
17 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
washing
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 80° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CCCCN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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